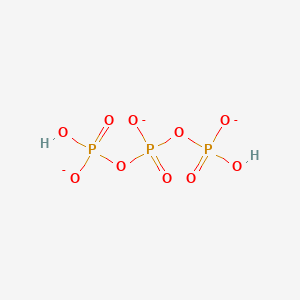
S-(3-Deazaadenosyl)homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Deazaadenosyl)homocysteine is a complex organic compound with a unique structure that includes an amino acid backbone, a sulfur-containing side chain, and a nucleoside-like moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-Deazaadenosyl)homocysteine typically involves multiple steps, including the formation of the amino acid backbone, the introduction of the sulfur-containing side chain, and the attachment of the nucleoside-like moiety. Common synthetic routes may involve:
Formation of the Amino Acid Backbone: This can be achieved through standard peptide synthesis techniques, using protected amino acids and coupling reagents.
Introduction of the Sulfur-Containing Side Chain: This step may involve the use of thiol-containing reagents and appropriate protecting groups to ensure selective reactions.
Attachment of the Nucleoside-Like Moiety: This can be done through glycosylation reactions, where the nucleoside moiety is attached to the amino acid backbone via a glycosidic bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
S-(3-Deazaadenosyl)homocysteine can undergo various chemical reactions, including:
Oxidation: The sulfur-containing side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-c]pyridin-1-yl moiety can be reduced under appropriate conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[4,5-c]pyridin-1-yl derivatives.
Substitution: Substituted amino or thiol derivatives.
Scientific Research Applications
S-(3-Deazaadenosyl)homocysteine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of S-(3-Deazaadenosyl)homocysteine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
S-(3-Deazaadenosyl)homocysteine: shares similarities with other nucleoside analogs and amino acid derivatives.
Uniqueness
- The unique combination of an amino acid backbone, a sulfur-containing side chain, and a nucleoside-like moiety distinguishes this compound from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other compounds.
Properties
Molecular Formula |
C15H21N5O5S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H21N5O5S/c16-7(15(23)24)2-4-26-5-9-11(21)12(22)14(25-9)20-6-19-10-8(20)1-3-18-13(10)17/h1,3,6-7,9,11-12,14,21-22H,2,4-5,16H2,(H2,17,18)(H,23,24)/t7-,9+,11+,12+,14+/m0/s1 |
InChI Key |
KXHTUDZDRGHVIU-OJXVBODGSA-N |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Synonyms |
3-deazaadenosylhomocysteine S-(3-deazaadenosyl)-L-homocysteine S-(3-deazaadenosyl)-L-homocysteine monohydrate S-(3-deazaadenosyl)homocysteine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-benzyl-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid](/img/structure/B1260445.png)

![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B1260449.png)
![2-[Bis(phenylmethyl)amino]-1-(4-phenylmethoxyphenyl)-1-propanone](/img/structure/B1260450.png)










